Retronecine N-ethyl carbamate diester

Description

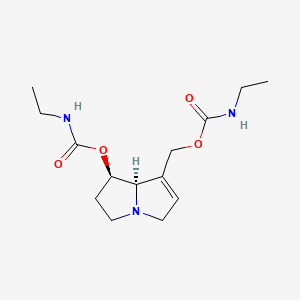

Structure

2D Structure

Properties

CAS No. |

34258-12-3 |

|---|---|

Molecular Formula |

C14H23N3O4 |

Molecular Weight |

297.35 g/mol |

IUPAC Name |

[(7R,8R)-7-(ethylcarbamoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl N-ethylcarbamate |

InChI |

InChI=1S/C14H23N3O4/c1-3-15-13(18)20-9-10-5-7-17-8-6-11(12(10)17)21-14(19)16-4-2/h5,11-12H,3-4,6-9H2,1-2H3,(H,15,18)(H,16,19)/t11-,12-/m1/s1 |

InChI Key |

UCHWCYVPBWVWCN-VXGBXAGGSA-N |

Isomeric SMILES |

CCNC(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)NCC |

Canonical SMILES |

CCNC(=O)OCC1=CCN2C1C(CC2)OC(=O)NCC |

Origin of Product |

United States |

Biological Activity

Retronecine N-ethyl carbamate diester is a compound derived from retronecine, a pyrrolizidine alkaloid known for its significant biological activity, particularly in toxicology and pharmacology. This article delves into the compound's biological activity, focusing on its metabolic pathways, toxicity, and potential therapeutic applications.

Chemical Structure and Metabolism

This compound is characterized by its unique structure, which influences its biological properties. The compound undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive metabolites such as dehydropyrrolizidine derivatives. These metabolites are responsible for the compound's toxic effects, including DNA alkylation and potential carcinogenicity .

Metabolic Pathways

The metabolism of retronecine involves several key pathways:

- Activation Pathway : Oxidation of retronecine produces dehydropyrrolizidine derivatives that are biologically reactive.

- Detoxification Pathway : Esterase cleavage can lead to the release of the necine base and necic acids, which may mitigate toxicity .

Toxicological Profile

Retronecine and its derivatives have been associated with various toxic effects, particularly on the liver. Studies indicate that exposure to low doses can lead to chronic liver disease and cirrhosis over time. For instance, chronic administration of certain pyrrolizidine alkaloids has resulted in tumor development in animal models .

Case Studies

- Chronic Toxicity in Animal Models : In a study involving rats, chronic exposure to retronecine resulted in significant liver damage and tumor formation. The lowest doses administered (1-4 mg/kg diet) were sufficient to induce chronic liver diseases .

- Carcinogenicity Studies : Research under the National Toxicology Program (NTP) showed that specific doses of retronecine led to hemangiosarcomas and other tumors in laboratory animals, highlighting its carcinogenic potential .

Biological Activity Assays

The biological activity of this compound has been evaluated using various assays:

Potential Therapeutic Applications

Despite its toxicity, there is ongoing research into the potential therapeutic applications of retronecine derivatives. Some studies suggest that modified forms may exhibit antimicrobial properties or could be utilized in targeted cancer therapies due to their ability to disrupt cellular processes.

Comparison with Similar Compounds

Other Pyrrolizidine Alkaloid Esters

Retronecine N-ethyl carbamate diester is structurally analogous to retrorsine and isatidine, which are naturally occurring PAs. However, retrorsine contains a macrocyclic diester linkage, while isatidine incorporates a 7-methoxyflavone moiety. These structural differences correlate with distinct toxicokinetics: retrorsine is a potent hepatotoxin, whereas isatidine’s flavone group may mitigate metabolic activation into toxic pyrrolic intermediates .

Table 1: Structural and Toxicological Comparison of PAs

Carbamate vs. Ester Derivatives

In indanone-chalcone hybrids, carbamate derivatives (e.g., N-ethyl carbamate) exhibit lower anticholinesterase activity compared to ester analogs. For example, para-substituted carbamates showed IC₅₀ values 2–3 times higher (lower potency) than corresponding esters, attributed to reduced electrophilic reactivity at the active site . This suggests that this compound may have diminished enzymatic interactions compared to esterified PAs like retrorsine.

Ethyl Carbamate vs. Vinyl Carbamate

Ethyl carbamate (urethane) is a known carcinogen, but its vinyl analog is 10–50 times more potent in inducing lung adenomas and skin tumors in mice . The heightened carcinogenicity of vinyl carbamate stems from its direct metabolic conversion to DNA-reactive epoxides, whereas ethyl carbamate requires oxidation to vinyl carbamate as an intermediate . This compound’s N-ethyl group may confer metabolic stability, delaying activation into toxic pyrroles compared to vinyl carbamate derivatives.

Substituent Effects on Degradation

N-ethyl substitution in carbamates influences degradation rates. For example, N-ethyl carbamate (Compound 1m) undergoes carbamate cleavage faster than N-aryl analogs due to the NH-CO-CH₃ group’s electron-donating effects .

Prodrug Design and Permeation

In prodrug studies, N-ethyl carbamate derivatives of naltrexone (NTX) enhanced skin permeation threefold compared to esters, attributed to balanced lipophilicity and hydrogen-bonding capacity . If this compound follows this trend, its carbamate moiety could improve dermal absorption, increasing systemic exposure risks.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.